Cas no 941968-54-3 (2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide)

2-{(4-Methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core functionalized with carboxamide and urea moieties. Its structure incorporates a pyridinylmethyl group and a 4-methylphenyl substituent, enhancing its potential for targeted molecular interactions. This compound is of interest in medicinal chemistry due to its hybrid heterocyclic framework, which may confer bioactivity in receptor binding or enzyme inhibition. The presence of both hydrogen bond donors and acceptors suggests utility in designing small-molecule modulators for biological targets. Its well-defined chemical properties make it suitable for research applications in drug discovery and structure-activity relationship studies.
2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide structure
941968-54-3 structure
Product Name:2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide
CAS No:941968-54-3
MF:C18H17N5O2S
MW:367.424881696701
CID:6598517
PubChem ID:16948325
Update Time:2025-07-10

2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide
    • N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
    • 2-{[(4-methylphenyl)carbamoyl]amino}-N-[(pyridin-2-yl)methyl]-1,3-thiazole-4-carboxamide
    • 2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
    • 941968-54-3
    • AKOS024647887
    • F2432-0211
    • Inchi: 1S/C18H17N5O2S/c1-12-5-7-13(8-6-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-14-4-2-3-9-19-14/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25)
    • InChI Key: WDFZOVBVVWOBOU-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NCC2=NC=CC=C2)=O)N=C1NC(=O)NC1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 367.11029598g/mol
  • Monoisotopic Mass: 367.11029598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 124Ų

2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide Pricemore >>

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Additional information on 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide

Introduction to 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide (CAS No. 941968-54-3)

2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 941968-54-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The molecular structure of this compound incorporates several key functional groups, including a thiazole core, a pyridine moiety, and a carbamoylamino substituent, which collectively contribute to its diverse chemical and biological interactions.

The thiazole ring is a heterocyclic compound characterized by a sulfur atom bonded to two carbon atoms in a five-membered ring. This structural motif is well-known for its presence in numerous bioactive natural products and pharmaceuticals. The incorporation of a thiazole ring in 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide likely contributes to its stability and reactivity, enabling it to participate in various biochemical processes. Furthermore, the presence of the pyridine group enhances the compound's solubility and ability to interact with biological targets, which is crucial for its potential application in drug development.

The carbamoylamino substituent is another critical feature of this compound. This group consists of a carbonyl group attached to an amino group, which can form hydrogen bonds and participate in various interactions with biological molecules. The carbamoylamino moiety in 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide may play a significant role in modulating the compound's binding affinity and selectivity towards specific biological targets. This feature makes it an attractive candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. The compound 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide has been investigated for its potential role as an inhibitor of enzymes involved in cancer progression. Specifically, studies have suggested that this compound may interfere with the activity of kinases and other enzymes that are crucial for cell proliferation and survival. By inhibiting these enzymes, the compound could potentially disrupt tumor growth and induce apoptosis in cancer cells.

The structural features of 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide also make it a promising candidate for further exploration in the treatment of inflammatory diseases. Inflammation is a complex biological process that involves the release of various mediators and signaling molecules. The thiazole and pyridine moieties in this compound may interact with inflammatory pathways, potentially reducing inflammation and alleviating symptoms associated with chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its potential applications in oncology and inflammation research, 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide has also been studied for its antimicrobial properties. Antibacterial and antifungal agents are essential for treating infections caused by various microorganisms. The unique structural composition of this compound may enable it to disrupt microbial cell membranes or inhibit essential metabolic pathways, thereby exhibiting antimicrobial activity. This property makes it a valuable candidate for developing new antibiotics or antifungal drugs to combat drug-resistant pathogens.

The synthesis of 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the thiazole core through cyclization reactions involving appropriate precursors. Subsequent modifications are then performed to introduce the carbamoylamino group and the pyridine moiety. These steps often involve nucleophilic substitution reactions, condensation reactions, and other organic transformations that require careful optimization to ensure high yield and purity.

The purification of 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide is another critical aspect of its preparation. High-performance liquid chromatography (HPLC) is commonly used for purification due to its ability to separate complex mixtures with high efficiency. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

In conclusion, 2-{(4-methylphenyl)carbamoylamino}-N-(pyridin-2-yl)methyl-1,3-thiazole-4-carboxamide (CAS No. 941968-54-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in various therapeutic areas, including oncology, inflammation management, and antimicrobial applications. Continued research into this compound will likely uncover new insights into its biological activities and mechanisms of action, paving the way for novel drug developments.

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